4-Cyclobutylbenzoic acid

Vue d'ensemble

Description

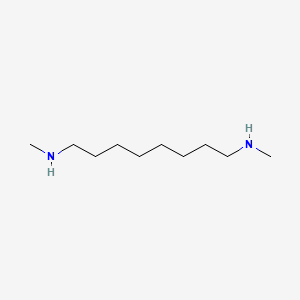

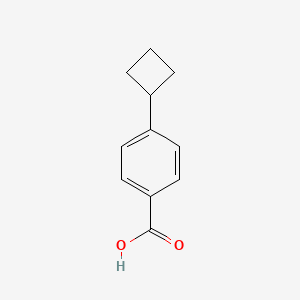

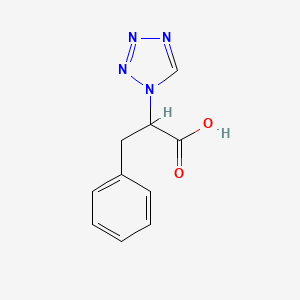

4-Cyclobutylbenzoic acid is a chemical compound with the CAS Number: 3158-70-1 . It has a molecular weight of 176.22 and its IUPAC name is 4-cyclobutylbenzoic acid . The compound is stored at a temperature of 2-8°C and is solid in its physical form .

Molecular Structure Analysis

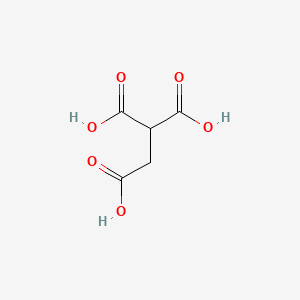

The InChI code for 4-Cyclobutylbenzoic acid is 1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving 4-Cyclobutylbenzoic acid are not available, it’s important to note that benzoic acid derivatives can participate in a variety of chemical reactions. For instance, they can undergo acid-base reactions, as they are weak acids .

Physical And Chemical Properties Analysis

4-Cyclobutylbenzoic acid is a solid substance . It is stored at a temperature of 2-8°C and shipped at room temperature .

Applications De Recherche Scientifique

Pharmacology

4-Cyclobutylbenzoic acid: has potential applications in pharmacology, particularly in the development of new therapeutic agents. Its structure could be utilized in the synthesis of novel compounds with analgesic properties, as it may interact with biological targets involved in pain perception .

Material Science

In material science, 4-Cyclobutylbenzoic acid can be used as a precursor for the synthesis of polymers or co-polymers. Its benzoic acid moiety can participate in polymerization reactions, leading to materials with unique mechanical and thermal properties .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, especially in the construction of complex organic molecules. It can undergo various reactions, including esterification and amidation, which are crucial in the synthesis of larger organic compounds .

Agricultural Research

4-Cyclobutylbenzoic acid: might be explored for its role in agricultural research, particularly in the synthesis of herbicides or pesticides. Its structural analogs could be designed to target specific enzymes or pathways in pests, providing a more targeted approach to crop protection .

Environmental Studies

In environmental studies, derivatives of 4-Cyclobutylbenzoic acid could be investigated for their ability to bind to pollutants or heavy metals, aiding in environmental clean-up efforts or in the development of sensors for detecting environmental contaminants .

Biochemistry

The compound could be used in biochemistry research to study enzyme-substrate interactions. Its benzoic acid group can mimic natural substrates of certain enzymes, allowing researchers to probe the active sites and understand enzyme mechanisms .

Industrial Uses

4-Cyclobutylbenzoic acid: may find industrial applications as an intermediate in the manufacture of dyes, resins, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes .

Analytical Chemistry

In analytical chemistry, 4-Cyclobutylbenzoic acid could be used as a standard or reference compound in chromatography or spectrometry to calibrate instruments or to develop new analytical methods for compound detection and quantification .

Safety and Hazards

The safety information for 4-Cyclobutylbenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Orientations Futures

While specific future directions for 4-Cyclobutylbenzoic acid are not available, it’s worth noting that research in the field of drug delivery systems is ongoing and could potentially involve benzoic acid derivatives . Additionally, the development of new synthetic strategies for producing these compounds is a topic of interest .

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to have various biological activities, and their targets can vary widely depending on the specific derivative and its functional groups .

Mode of Action

It’s worth noting that benzoic acid derivatives often exert their effects through interactions with various enzymes and receptors in the body

Biochemical Pathways

Benzoic acid is known to be involved in various biochemical pathways, including those related to the metabolism of amino acids . .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effects in the body .

Result of Action

Benzoic acid and its derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects

Action Environment

The action, efficacy, and stability of 4-Cyclobutylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, which can in turn affect its solubility and ability to cross biological membranes . Additionally, temperature and humidity can impact the stability of the compound .

Propriétés

IUPAC Name |

4-cyclobutylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXSFFCOYUIJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298927 | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutylbenzoic acid | |

CAS RN |

3158-70-1 | |

| Record name | 3158-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclobutylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)